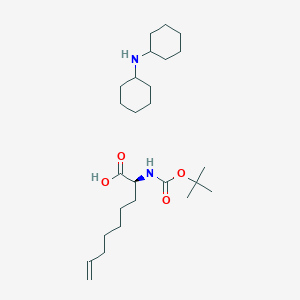

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate

CAS No.: 1058705-94-4

Cat. No.: VC13790151

Molecular Formula: C26H48N2O4

Molecular Weight: 452.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058705-94-4 |

|---|---|

| Molecular Formula | C26H48N2O4 |

| Molecular Weight | 452.7 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid |

| Standard InChI | InChI=1S/C14H25NO4.C12H23N/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m0./s1 |

| Standard InChI Key | GBSHCAUNLCMNQY-MERQFXBCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| SMILES | CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is a complex organic compound with the CAS number 1058705-94-4. It is composed of a dicyclohexylamine component and a (2S)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid moiety. This compound is used primarily in research settings, particularly in organic synthesis and peptide chemistry.

Synonyms

-

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate

-

(2S)-2-{[(tert-butoxy)carbonyl]amino}non-8-enoic acid; N-cyclohexylcyclohexanamine

-

SCHEMBL497997

-

CS-0434735

Applications and Uses

This compound is primarily used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect amino groups during reactions.

Safety and Handling

-

GHS Classification: Not classified as hazardous under GHS criteria.

-

Storage Conditions: Typically stored in an inert atmosphere at temperatures between 2-8°C.

Research Findings

Research involving Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is focused on its role as an intermediate in organic synthesis. The compound's structure and properties make it useful for specific chemical transformations, particularly those involving the allyl group in the non-8-enoic acid moiety.

Data Table

| Property | Value |

|---|---|

| CAS Number | 1058705-94-4 |

| Molecular Formula | C26H48N2O4 |

| Molecular Weight | 452.7 g/mol |

| Purity | ≥95% |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid |

| InChI | InChI=1S/C14H25NO4.C12H23N/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m0./s1 |

| InChIKey | GBSHCAUNLCMNQY-MERQFXBCSA-N |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume